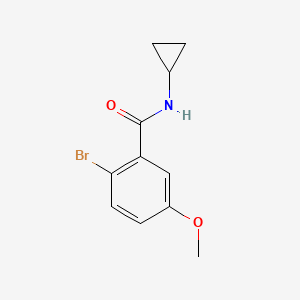![molecular formula C17H23N3O3 B7533372 N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide, also known as CPI-613, is a novel anticancer drug that has been developed to target cancer cells by inhibiting mitochondrial metabolism.
Mecanismo De Acción
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide inhibits mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide disrupts the energy production process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to reduce tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is that it has a unique mechanism of action that targets mitochondrial metabolism in cancer cells. This makes it a promising candidate for combination therapy with other chemotherapy drugs. However, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has some limitations for lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is expensive and not widely available, which may limit its use in research studies.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide. One area of focus is to further investigate its mechanism of action and potential side effects. Another area of research is to test N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in combination with other chemotherapy drugs in clinical trials. Additionally, there is a need for more research on the optimal dosage and administration of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in different cancer types. Finally, there is a need to develop more cost-effective methods for synthesizing N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide to make it more widely available for research studies.
Métodos De Síntesis
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is synthesized by reacting 2-methyl-3-(morpholine-4-carbonyl)aniline with cyclopropylamine, followed by reaction with chloroacetyl chloride. The resulting product is purified by column chromatography to obtain N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit mitochondrial metabolism in cancer cells, leading to cell death. N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been tested in various cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has also been tested in combination with other chemotherapy drugs, such as gemcitabine and cisplatin, to enhance their anticancer effects.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-14(17(22)20-7-9-23-10-8-20)3-2-4-15(12)18-11-16(21)19-13-5-6-13/h2-4,13,18H,5-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTVXPBZADEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(=O)NC2CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)
![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)

![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)



![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)